REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:8])[cH:4][cH:5][cH:6][cH:7]1.[Br:20][c:21]1[cH:22][s:23][cH:24][cH:25]1.[CH2:9]([Li:10])[CH2:11][CH2:12][CH3:13].[CH3:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[ClH:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[c:2]1(-[c:21]2[cH:22][s:23][cH:24][cH:25]2)[c:3]([CH3:8])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Brc1ccsc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
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Smiles
|
Cc1ccccc1-c1ccsc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |